molecular formula C11H21NO2 B2953547 Methyl (3S,4S)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate CAS No. 2248357-29-9

Methyl (3S,4S)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate

Cat. No. B2953547
CAS RN: 2248357-29-9
M. Wt: 199.294
InChI Key: FPYDONPSHVGQNS-RKDXNWHRSA-N
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Description

Methyl (3S,4S)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate, also known as DMPP, is a chemical compound that has received significant attention in scientific research due to its potential applications in various fields. DMPP is a chiral compound that has two enantiomers, (3S,4S) and (3R,4R), with the former being the more biologically active form.

Mechanism of Action

Methyl (3S,4S)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate acts as an agonist of nAChRs, particularly α7 nAChRs, which are expressed in various regions of the brain and are involved in cognitive function. Methyl (3S,4S)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate binds to the receptor and activates it, leading to the influx of calcium ions into the cell and subsequent activation of downstream signaling pathways. The activation of α7 nAChRs by Methyl (3S,4S)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate has been shown to enhance cognitive function, improve attention, and reduce inflammation.
Biochemical and Physiological Effects:
Methyl (3S,4S)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate has been shown to have various biochemical and physiological effects, including enhancing cognitive function, improving attention, reducing inflammation, and modulating the immune system. Methyl (3S,4S)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate has also been shown to have analgesic and anesthetic effects, which may be mediated by its effects on nAChRs.

Advantages and Limitations for Lab Experiments

Methyl (3S,4S)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate has several advantages for lab experiments, including its high potency and selectivity for α7 nAChRs, its well-characterized mechanism of action, and its availability as a synthetic compound. However, Methyl (3S,4S)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate also has some limitations, including its potential toxicity at high doses, its limited solubility in aqueous solutions, and its relatively short half-life.

Future Directions

There are several future directions for the study of Methyl (3S,4S)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate, including:
1. Development of Methyl (3S,4S)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate derivatives with improved pharmacological properties, such as increased potency, longer half-life, and better solubility.
2. Investigation of the effects of Methyl (3S,4S)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate on other nAChR subtypes and other neurotransmitter systems.
3. Exploration of the potential therapeutic applications of Methyl (3S,4S)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate in various diseases, including cognitive disorders, pain, and inflammation.
4. Study of the mechanism of action of Methyl (3S,4S)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate and its downstream signaling pathways.
5. Investigation of the potential use of Methyl (3S,4S)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate as a soil fumigant and nitrification inhibitor in agriculture.
In conclusion, Methyl (3S,4S)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate is a promising compound with potential applications in various fields, including medicinal chemistry, agriculture, and neuroscience. Its well-characterized mechanism of action and selectivity for α7 nAChRs make it a valuable tool for studying cognitive function and developing new therapies for cognitive disorders. Further research is needed to fully understand the potential of Methyl (3S,4S)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate and its derivatives for various applications.

Synthesis Methods

Methyl (3S,4S)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 2,2-dimethylpropanal with L-proline to form the corresponding imine, which is then reduced with sodium borohydride to give the desired product, Methyl (3S,4S)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate. The synthesis method is relatively simple and can be easily scaled up for industrial production.

Scientific Research Applications

Methyl (3S,4S)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and neuroscience. In medicinal chemistry, Methyl (3S,4S)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate has been investigated as a potential drug candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Methyl (3S,4S)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate has also been studied for its potential use as an analgesic and anesthetic agent.
In agriculture, Methyl (3S,4S)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate has been investigated as a nitrification inhibitor, which can reduce the loss of nitrogen from fertilizers and improve crop yields. Methyl (3S,4S)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate has also been studied for its potential use as a soil fumigant to control soil-borne pests and diseases.
In neuroscience, Methyl (3S,4S)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate has been studied for its effects on nicotinic acetylcholine receptors (nAChRs), which are involved in various physiological processes, including learning and memory, attention, and reward. Methyl (3S,4S)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate has been shown to selectively activate α7 nAChRs, which are implicated in cognitive function and are potential drug targets for the treatment of cognitive disorders.

properties

IUPAC Name

methyl (3S,4S)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-11(2,3)5-8-6-12-7-9(8)10(13)14-4/h8-9,12H,5-7H2,1-4H3/t8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPYDONPSHVGQNS-RKDXNWHRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC1CNCC1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C[C@@H]1CNC[C@H]1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (3S,4S)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate

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